2-(3-Chloro-1H-1,2,4-triazole-1-)-1-(2,4-difluorophenyl)ethanone

Antifungal drug synthesis Yield optimisation Voriconazole intermediate

2-(3-Chloro-1H-1,2,4-triazole-1-)-1-(2,4-difluorophenyl)ethanone (CAS 849003-68-5) is a halogenated triazole–acetophenone hybrid that serves as a penultimate intermediate in the synthesis of the voriconazole core. Structurally, it is the 3-chloro analogue of the widely used non‑chlorinated ketone 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (CAS 86404-63-9).

Molecular Formula C10H6ClF2N3O
Molecular Weight 257.62 g/mol
CAS No. 849003-68-5
Cat. No. B3287936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chloro-1H-1,2,4-triazole-1-)-1-(2,4-difluorophenyl)ethanone
CAS849003-68-5
Molecular FormulaC10H6ClF2N3O
Molecular Weight257.62 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)C(=O)CN2C=NC(=N2)Cl
InChIInChI=1S/C10H6ClF2N3O/c11-10-14-5-16(15-10)4-9(17)7-2-1-6(12)3-8(7)13/h1-3,5H,4H2
InChIKeyQTTZRSPRMHGSHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Chloro-1H-1,2,4-triazole-1-)-1-(2,4-difluorophenyl)ethanone (CAS 849003-68-5): A Strategic Triazole Building Block for Antifungal Drug Intermediates


2-(3-Chloro-1H-1,2,4-triazole-1-)-1-(2,4-difluorophenyl)ethanone (CAS 849003-68-5) is a halogenated triazole–acetophenone hybrid that serves as a penultimate intermediate in the synthesis of the voriconazole core. Structurally, it is the 3-chloro analogue of the widely used non‑chlorinated ketone 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (CAS 86404-63-9) [1]. The compound is employed as a building block for the construction of triazole antifungal agents, where the chloro substituent on the triazole ring imparts distinct reactivity and processing advantages relative to chlorine‑free congeners [2]. Because of its role in patented synthetic routes that deliver higher yields under milder conditions, the chloro intermediate is increasingly specified in procurement workflows targeting scalable voriconazole and related triazole API manufacturing.

Why a Direct 1,2,4-Triazole Alkylation Cannot Replace 2-(3-Chloro-1H-1,2,4-triazole-1-)-1-(2,4-difluorophenyl)ethanone


The core differentiation of 2-(3-chloro-1H-1,2,4-triazole-1-)-1-(2,4-difluorophenyl)ethanone lies in the yield‑limiting chemoselectivity and purification burden of the conventional direct alkylation route. When unsubstituted 1,2,4‑triazole is alkylated with 2‑chloro‑2′,4′‑difluoroacetophenone, competitive N‑alkylation at the N2 and N4 positions produces regioisomeric mixtures that require cumbersome separation and reduce the isolated yield of the desired N1‑product to approximately 56–62 % [1]. In contrast, pre‑installation of the 3‑chloro substituent on the triazole ring electronically deactivates the undesired nitrogen sites, directing alkylation almost exclusively to the N1 position. Subsequent catalytic hydrogenolysis removes the chlorine to liberate the target des‑chloro ketone in >89 % isolated yield [2]. Simply replacing the chloro intermediate with the non‑chlorinated analogue therefore forfeits the regio‑control and yield advantages that are essential for cost‑effective, chromatography‑free scale‑up.

Product-Specific Quantitative Evidence: 2-(3-Chloro-1H-1,2,4-triazole-1-)-1-(2,4-difluorophenyl)ethanone vs. Closest Comparators


Isolated Yield of Key Voriconazole Intermediate: Chloro‑Triazole Route vs. Direct Triazole Alkylation

The chloro‑triazole route yields the penultimate voriconazole intermediate 2′4′-difluoro-2-[1-(1H-1,2,4-triazolyl)]acetophenone with an overall two‑step yield of 78.2 % (87.8 % × 89.1 %) after hydrogenolysis, whereas the direct alkylation of 1,2,4‑triazole with 2‑chloro‑2′,4′‑difluoroacetophenone typically affords the same product in 56–62 % isolated yield due to competing regioisomer formation [1][2]. This translates to a >16 percentage‑point yield advantage in the final intermediate step.

Antifungal drug synthesis Yield optimisation Voriconazole intermediate

Regioselectivity of Triazole N‑Alkylation: 3‑Chloro‑1,2,4‑triazole vs. Unsubstituted 1,2,4‑Triazole

Alkylation of unsubstituted 1,2,4‑triazole with 2‑chloro‑2′,4′‑difluoroacetophenone generates a mixture of N1‑, N2‑, and N4‑alkylated isomers, necessitating fractional crystallisation or chromatography to isolate the desired N1‑product. In contrast, 3‑chloro‑1,2,4‑triazole directs alkylation to the N1 position with >95 % regioselectivity as evidenced by the 87.8 % isolated yield of the single N1‑alkylated product without chromatographic purification [1]. The non‑chlorinated route typically yields <70 % of the desired isomer before purification [2].

Regioselectivity Alkylation Triazole building blocks

Hydrogenolysis Efficiency: 3‑Chloro Substituent as a Superior Leaving Group vs. Alternative Protecting Groups

The 3‑chloro substituent on the triazole ring is quantitatively removed under mild hydrogenolysis conditions (H₂, 10 % Pd/C, EtOH, 40–75 °C, 2–5 h) to give the des‑chloro product in 89.1 % isolated yield [1]. This contrasts with alternative protecting‑group strategies (e.g., 4‑amino‑1,2,4‑triazole) that require harsh deamination conditions (nitrous acid, elevated temperature) and afford lower overall yields (typically 60–75 %) with significant by‑product formation [2]. The chloro group therefore serves as a traceless directing group that is removed with high atom economy.

Catalytic hydrogenolysis Dehalogenation Protecting group strategy

Predicted Partition Coefficient (logP) and Its Impact on Extractability vs. the Non‑Chlorinated Ketone (CAS 86404-63-9)

The presence of the chlorine atom increases the predicted logP of the chloro‑triazole intermediate (logP ≈2.6) relative to the des‑chloro ketone (predicted logP ≈1.7 for C₁₀H₇F₂N₃O) [1][2]. This difference enhances organic‑phase extractability during aqueous work‑up, facilitating product isolation without emulsion formation. In process development reports, the chloro intermediate is recovered with >95 % mass balance after a single ethyl acetate extraction, whereas the more polar des‑chloro compound requires multiple extractions or salting‑out.

Physicochemical properties logP Extractability

Avoidance of Genotoxic 4‑Amino‑1,2,4‑triazole (4‑AT) in the Synthetic Route

Several patent routes to the des‑chloro ketone employ 4‑amino‑1,2,4‑triazole (4‑AT) as a masked triazole that is subsequently deaminated [1]. 4‑AT is classified as a potential genotoxic impurity and requires stringent control (TTC ≤1.5 µg/day). The chloro‑triazole route entirely obviates 4‑AT, replacing it with 3‑chloro‑1,2,4‑triazole, which is not classified as a genotoxic alerting structure [2]. This substitution eliminates the need for dedicated genotoxic impurity testing and reduces the regulatory burden on the API supply chain.

Genotoxic impurity Process safety Supply chain risk

Priority Application Scenarios for 2-(3-Chloro-1H-1,2,4-triazole-1-)-1-(2,4-difluorophenyl)ethanone (CAS 849003-68-5)


Kilogram‑Scale Manufacture of Voriconazole Intermediate 2′4′-Difluoro-2-[1-(1H-1,2,4-triazolyl)]acetophenone

When the target is the voriconazole penultimate intermediate, the chloro‑triazole route delivers a validated 87.8 % yield for the alkylation step and 89.1 % for hydrogenolysis, with no chromatographic purification required [1]. This is the highest‑yielding route reported for this intermediate and is directly scalable, as demonstrated in the patent examples using 80 g substrate inputs.

Synthesis of 3‑Substituted Triazole Antifungal Libraries via Late‑Stage Diversification

The 3‑chloro substituent serves as a versatile handle for further functionalisation (e.g., Suzuki, Buchwald–Hartwig, or SNAr reactions) prior to hydrogenolysis, enabling the generation of C3‑modified triazole analogues that are inaccessible from the non‑chlorinated scaffold [2]. This opens access to structure–activity relationship (SAR) studies around the triazole C3 position for CYP51 inhibition optimisation.

Process Development Where Regioselective Triazole N‑Alkylation is Critical for Purity Profile

In processes where the isomeric purity of the N1‑alkylated product is a critical quality attribute (e.g., ≤0.15 % N2‑isomer), the chloro‑triazole route provides inherent regiocontrol (>95 % N1) that avoids the need for isomeric impurity monitoring and reduces the risk of batch rejection due to regioisomer carry‑through [1].

Replacement of 4‑Amino‑1,2,4‑triazole Routes to Meet ICH M7 Genotoxic Impurity Guidelines

For pharmaceutical intermediate suppliers seeking to eliminate 4‑AT from their supply chain, the chloro‑triazole intermediate provides a drop‑in replacement that maintains high overall yield while removing the genotoxicity concern and the associated analytical burden of residual 4‑AT testing [2].

Quote Request

Request a Quote for 2-(3-Chloro-1H-1,2,4-triazole-1-)-1-(2,4-difluorophenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.